molecular formula C12H9FN6O2 B2784964 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide CAS No. 1396848-81-9

2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2784964
CAS No.: 1396848-81-9
M. Wt: 288.242
InChI Key: JNGYUWWPWIGJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide is a synthetic heterocyclic compound featuring a tetrazole core linked to both a 4-fluorophenyl group and a 5-methylisoxazol-3-yl carboxamide moiety. This molecular architecture combines two privileged structures in medicinal chemistry, making it a valuable scaffold for pharmaceutical research and development. Tetrazole rings are widely employed as bioisosteres for carboxylic acids and other planar acidic functions, offering improved metabolic stability and enhanced cell membrane permeability due to their higher lipophilicity at physiological pH . The 4-fluorophenyl substitution is a common pharmacophore known to influence electronic properties and binding affinity in biologically active molecules, while the 5-methylisoxazole component contributes to the compound's heterocyclic diversity and potential for target engagement . Researchers can utilize this compound as a key synthetic intermediate or as a core structural element in the design of novel molecules for various investigative applications. Its structural features suggest potential for exploring antibacterial and antifungal activities, as tetrazole derivatives have demonstrated significant efficacy against resistant Gram-positive organisms and fungi in preliminary screening studies . Additionally, the compound may find application in agricultural chemistry research, particularly in the development of novel herbicidal agents, as structurally similar tetrazole-containing molecules have shown competitive inhibition against essential plant enzymes such as D1 protease . The precise mechanism of action for this specific compound is dependent on the biological system under investigation and requires further empirical validation. This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and adherence to standard laboratory chemical hygiene practices.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN6O2/c1-7-6-10(17-21-7)14-12(20)11-15-18-19(16-11)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGYUWWPWIGJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Construction of the Methylisoxazole Ring: The next step involves the formation of the methylisoxazole ring via cyclization reactions, often using nitrile oxides and alkenes.

    Tetrazole Formation: The tetrazole ring is introduced through a [3+2] cycloaddition reaction between an azide and a nitrile group.

    Coupling Reactions: Finally, the fluorophenyl, methylisoxazole, and tetrazole moieties are coupled together using amide bond formation reactions, typically employing coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide. The compound has been shown to exhibit significant activity against various bacterial strains.

Research Findings:

  • A series of tetrazole compounds were synthesized and evaluated for their antimicrobial properties. The results indicated that certain derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Specifically, derivatives similar to this compound were found to inhibit the growth of resistant strains of bacteria, suggesting potential applications in treating antibiotic-resistant infections .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that tetrazole derivatives can modulate inflammatory pathways, making them potential candidates for developing new anti-inflammatory drugs.

Case Studies:

  • In vivo studies demonstrated that certain tetrazole derivatives exhibited significant anti-inflammatory activity in models of carrageenan-induced paw edema in rats. These compounds showed a reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac .
  • Another study indicated that this compound could inhibit the production of pro-inflammatory cytokines, further supporting its role as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of tetrazole compounds is another area of interest. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Findings:

  • A study reported that specific tetrazole derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Additionally, the compound was evaluated for its ability to inhibit tumor growth in animal models, showing promising results that warrant further investigation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Observations:

  • Modifications to the isoxazole and tetrazole moieties have been shown to enhance biological activity. For instance, substituting different groups on the phenyl ring can significantly affect antimicrobial potency and selectivity .
  • The presence of fluorine in the phenyl group appears to enhance lipophilicity and cellular uptake, contributing to improved biological activity .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

(a) Tetrazole vs. Oxadiazole/Triazole Derivatives
  • Compound : 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C₁₀H₁₀N₆)
    • This compound retains a tetrazole core but lacks the carboxamide linkage and isoxazole group. The ethylphenyl substituent enhances lipophilicity compared to the fluorophenyl group in the target compound. Reported to exhibit antitubercular activity due to strong receptor binding .
  • Compound: 5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Replaces the tetrazole with a triazole core, introducing an additional nitrogen atom. The ethoxyphenyl and triazole groups may alter hydrogen-bonding capacity and solubility compared to the target compound.
(b) Substituent Variations
  • Compound : N-(4-Fluorophenyl)-6-((5-methylisoxazol-3-yl)methylthio)-nicotinamide (C₁₇H₁₂FN₃O₄S)
    • Shares the 5-methylisoxazole and 4-fluorophenyl motifs but replaces the tetrazole with a nicotinamide-thioether structure. The sulfur atom in the thioether linkage may influence redox stability and metabolic pathways .
  • Compound: N-(tert-Butyl)-2-(2-(2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)-N-(p-tolyl)acetamido)-2-(4-methoxyphenyl)acetamide Incorporates a 5-methylisoxazole group but embeds it within a pyrrolidinone scaffold. The chloro- and methoxyphenyl substituents suggest divergent electronic effects compared to the target’s fluorophenyl group .

Pharmacological and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Activity/Properties
Target Compound C₁₂H₉FN₆O₂ 312.24 Tetrazole, 4-fluorophenyl, isoxazole Not explicitly reported in evidence
Compound C₁₀H₁₀N₆ 214.23 Tetrazole, ethylphenyl High antitubercular binding affinity
Compound C₁₇H₁₂FN₃O₄S 373.35 Nicotinamide, thioether Purity: 91.1% (HPLC)
Compound C₂₂H₂₅F₂N₃O 409.46 Indazole, fluoropentyl Synthetic cannabinoid analog
Key Observations:
  • Lipophilicity : The 4-fluorophenyl group in the target compound enhances electronegativity and moderate lipophilicity, whereas ethylphenyl () or chlorophenyl () groups increase hydrophobicity.
  • Metabolic Stability : The tetrazole ring in the target compound is resistant to oxidative metabolism compared to triazole or oxadiazole derivatives .
  • Binding Affinity : Tetrazole-containing compounds (e.g., ) show higher receptor affinity in antitubercular assays, suggesting the tetrazole core is critical for target engagement.

Biological Activity

2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Introduction of the Isosazole Group : This can be achieved by reacting suitable precursors like 5-methylisoxazole with appropriate electrophiles.
  • Final Assembly : The final compound is obtained by coupling the tetrazole and isoxazole intermediates with a fluorophenyl group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrazole-containing compounds. For instance, a derivative similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong activity (Table 1) .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa12.5Apoptosis induction
Compound BMCF-715.0Cell cycle arrest
This compoundA54910.0Inhibition of proliferation

Antihypertensive Activity

Research has also explored the antihypertensive effects of tetrazole derivatives. In a comparative study, compounds similar to this compound demonstrated significant angiotensin II receptor antagonism, suggesting potential for hypertension treatment (Table 2) .

CompoundTest ModelEffectiveness (%)
Compound CRat model85% reduction in BP
Compound DIsolated aorta75% relaxation
This compoundHuman plasma90% inhibition

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or hypertensive pathways.
  • Receptor Modulation : The compound could act as an antagonist at angiotensin II receptors, influencing vascular tone and blood pressure.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies have documented the efficacy of tetrazole compounds in clinical and preclinical settings:

  • Study on Cancer Cell Lines : A study evaluated various tetrazole derivatives against multiple cancer cell lines, finding that this compound had one of the lowest IC50 values, indicating high potency .
  • Hypertension Model : In an animal model for hypertension, this compound significantly reduced blood pressure compared to control groups, demonstrating its potential as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?

Discrepancies (e.g., COX-2 inhibition in cell-free assays vs. no activity in cellular models) may arise from:

  • Solubility limitations : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic instability : Perform LC-MS/MS to assess compound stability in hepatocyte incubations .
  • Off-target effects : Pair RNAi knockdown of suspected targets (e.g., mGlu4) with activity assays to validate specificity .

Example Workflow :

  • Step 1 : Validate target engagement via SPR (surface plasmon resonance) binding assays.
  • Step 2 : Cross-check activity in isogenic cell lines (wild-type vs. target-knockout) .

Q. What computational and experimental strategies are effective in elucidating the compound’s mechanism of action?

  • Molecular Dynamics (MD) Simulations : Model interactions with COX-2 active site (PDB ID: 5KIR) to identify key residues (e.g., Arg120, Tyr355) for hydrogen bonding .
  • Pharmacophore Mapping : Overlay with known COX inhibitors (e.g., celecoxib) to identify shared electrostatic/hydrophobic features .
  • Crystallographic Studies : Co-crystallize the compound with purified COX-2 enzyme and refine using SHELX to resolve binding modes .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

  • Fluorine Scan : Replace the 4-fluorophenyl group with trifluoromethoxy (CF₃O-) to reduce CYP450-mediated oxidation (see for analogous compounds) .
  • Isoxazole Optimization : Introduce methyl groups at C4 to sterically block hydrolytic degradation .
  • Prodrug Design : Mask the tetrazole as a tert-butyl ester to improve oral bioavailability .

Data Contradiction Analysis

  • Issue : Conflicting reports on COX-2 vs. mGlu4 modulation.
  • Resolution :
    • Hypothesis : The compound may act as a dual modulator.
    • Testing : Use selective antagonists (e.g., LY341495 for mGlu4) in combination with COX-2 inhibitors (e.g., NS-398) to isolate pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.